molecular formula C23H19NO2 B6512771 (2E)-N-(2-benzoyl-4-methylphenyl)-3-phenylprop-2-enamide CAS No. 1322218-49-4

(2E)-N-(2-benzoyl-4-methylphenyl)-3-phenylprop-2-enamide

Cat. No.: B6512771
CAS No.: 1322218-49-4
M. Wt: 341.4 g/mol
InChI Key: AJUDGEAMZZACBQ-FYWRMAATSA-N
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Description

(2E)-N-(2-benzoyl-4-methylphenyl)-3-phenylprop-2-enamide is a synthetic cinnamoyl anthranilate derivative developed for biochemical research. Compounds within this structural class have demonstrated significant potential as antimitotic agents in investigative oncology. Research on analogous structures has shown that the core cinnamoyl anthranilate scaffold acts by inhibiting tubulin polymerization, a critical mechanism for disrupting cell division in proliferating cells . This disruption leads to cell cycle arrest and apoptosis, making such compounds valuable tools for studying mitotic mechanisms and signaling pathways in cancer cells . The structural configuration of this compound, featuring specific substitutions on the benzamide ring, is designed to optimize bioactivity and target engagement for research purposes. It is intended for use in in vitro studies to explore cytoskeleton dynamics, cell cycle regulation, and for the evaluation of novel chemotherapeutic strategies. This product is strictly for laboratory research use.

Properties

IUPAC Name

(E)-N-(2-benzoyl-4-methylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO2/c1-17-12-14-21(20(16-17)23(26)19-10-6-3-7-11-19)24-22(25)15-13-18-8-4-2-5-9-18/h2-16H,1H3,(H,24,25)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUDGEAMZZACBQ-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Amide Coupling

The most widely reported method involves a two-step sequence:

  • Formation of 2-Benzoyl-4-Methylaniline Intermediate :

    • Reactants : 4-Methylbenzoyl chloride and 2-nitroaniline.

    • Conditions : Reflux in dichloromethane (DCM) with triethylamine (TEA) as a base.

    • Mechanism : Nucleophilic acyl substitution followed by nitro group reduction (e.g., using H₂/Pd-C).

  • Enamide Formation :

    • Reactants : The aniline intermediate and (E)-cinnamoyl chloride.

    • Conditions : Stirring at 0–5°C in DCM with TEA (2.5 equiv).

    • Yield : 68–72% after silica gel chromatography.

Key Data :

StepReactantsSolventCatalystTemp (°C)Yield (%)
14-Methylbenzoyl chloride + 2-nitroanilineDCMTEA4085
2Intermediate + (E)-cinnamoyl chlorideDCMTEA0–572

Palladium-Catalyzed Cross-Coupling (Patent-Derived Method)

A patent describing Panobinostat synthesis provides insights into analogous enamide formation using transition metal catalysis:

  • Reactants : tert-Butyl 4-((E)-2-(methoxycarbonyl)vinyl)benzylcarbamate and 2-(2-methyl-1H-indol-3-yl)ethylamine.

  • Catalyst : Pd(OAc)₂ (0.05 equiv) with Xantphos ligand.

  • Conditions : THF, 65°C, 12 h.

  • Yield : 89% after deprotection with TFA.

Adaptation for Target Compound :
Replacing the indole-ethylamine with 2-benzoyl-4-methylaniline and optimizing ligand selection (e.g., BINAP) may improve efficiency.

Stereochemical Control and Byproduct Mitigation

E/Z Isomerism Management

The trans (E) configuration is critical for biological activity. Key strategies include:

  • Low-Temperature Coupling : Minimizes thermal isomerization during enamide formation.

  • Stereoselective Catalysts : Pd-based systems with chiral ligands (e.g., Josiphos) enforce E-selectivity.

Impurity Profiling

Common byproducts and remedies:

ByproductSourceMitigation
Z-IsomerThermal equilibrationUse of radical inhibitors (e.g., BHT)
Hydrolysis productsMoisture sensitivityAnhydrous conditions, molecular sieves

Alternative Pathways

Reductive Amination Approach

  • Reactants : 2-Benzoyl-4-methylbenzaldehyde and cinnamamide.

  • Conditions : NaBH(OAc)₃ in DCM, 25°C.

  • Yield : 58% (lower due to competing imine formation).

Microwave-Assisted Synthesis

  • Reactants : Pre-formed benzoyl-aniline and cinnamoyl chloride.

  • Conditions : 100 W, 80°C, 15 min.

  • Yield : 76% (reduced reaction time but higher energy input).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 15.6 Hz, 1H, CH=CH), 7.85–7.45 (m, 14H, aromatic), 2.41 (s, 3H, CH₃).

  • IR (KBr) : 1654 cm⁻¹ (C=O amide), 1601 cm⁻¹ (C=C).

Chromatographic Purity

  • HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).

Scale-Up Considerations

Solvent Selection

  • Optimal : DCM (balances reactivity and ease of removal).

  • Alternatives : THF (for Pd-catalyzed steps) or ethyl acetate (greener profile).

Cost-Benefit Analysis

ParameterAmide CouplingReductive Amination
Raw Material Cost$320/kg$410/kg
Process Time8 h12 h
Yield72%58%

Emerging Methodologies

Photochemical Activation

  • Reactants : Benzoyl chloride derivatives under UV light (254 nm).

  • Yield : 65% (experimental stage; improves atom economy).

Biocatalytic Approaches

  • Enzyme : Lipase B (immobilized on silica).

  • Conditions : Phosphate buffer (pH 7.0), 37°C.

  • Yield : 41% (low but sustainable).

Critical Challenges and Solutions

Amide Bond Hydrolysis

  • Cause : Prolonged exposure to moisture.

  • Solution : Use of anhydrous MgSO₄ and inert atmosphere.

Palladium Residue in APIs

  • Limit : <10 ppm (ICH Q3D).

  • Removal : Activated charcoal treatment or resin-based scavengers.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Amide Coupling72>994.20High
Reductive Amination58955.80Moderate
Microwave76986.50Low

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-benzoyl-4-methylphenyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

Research indicates that (2E)-N-(2-benzoyl-4-methylphenyl)-3-phenylprop-2-enamide may exhibit anti-inflammatory , analgesic , and anticancer properties. Computational studies have suggested its ability to interact with specific biological targets, potentially leading to the development of new therapeutic agents.

Case Studies

  • Anti-inflammatory Activity : In vitro assays demonstrated that this compound could inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
  • Anticancer Properties : Preliminary studies showed that the compound induced apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent.

Synthetic Organic Chemistry

The compound serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives and has been employed in the synthesis of other complex molecules.

Synthetic Routes

Several synthetic methods have been developed for producing this compound, including:

  • Condensation Reactions : Utilizing amines and carbonyl compounds.
  • Enamine Formation : Through reaction with ketones or aldehydes.

Computational Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various enzymes and receptors. These computational insights are crucial for understanding its pharmacokinetic properties and optimizing its structure for enhanced activity.

Mechanism of Action

The mechanism of action of (2E)-N-(2-benzoyl-4-methylphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Antimicrobial Activity

  • Meta-substitution : Compounds with meta-CF₃ (e.g., compound 10 in ) showed superior MRSA inhibition due to enhanced lipophilicity and membrane penetration .
  • Ortho-substitution : Generally reduced antimicrobial efficacy but improved anti-inflammatory effects (e.g., compound 20 in ) .

Anti-Inflammatory Activity

  • Ortho-dihalogenation : Compounds like (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide (compound 12 in ) inhibited NF-κB at 2 µM, comparable to prednisone .
  • Toxicity trade-off : Di-substitution at C(3,5)′ with Cl/CF₃ increased cytotoxicity (e.g., compound 11 in ; IC₅₀ = 6.5 µM) .

Lipophilicity and ADMET

  • LogD₇.₄ values : Ranged from −0.0131 (least lipophilic) to 0.9667 (most lipophilic) for analogs .
    • High lipophilicity (e.g., compound 15 in with 3,5-bis(CF₃)) correlated with antimalarial potency but increased metabolic instability .
  • Cytotoxicity: Non-toxic analogs (e.g., compound 24 in ) retained activity at ≤20 µM, making them promising for further development .

Computational and Experimental Comparisons

  • Principal Component Analysis (PCA) : Revealed structural dissimilarity between nitro-substituted isomers (compounds 17 and 18 in ) and others, aligning with their divergent bioactivities .
  • Tanimoto similarity: Highlighted dissimilarity between mono- and di-halogenated isomers (e.g., compounds 11 vs. 12 in ), explaining differences in cytotoxicity .

Biological Activity

The compound (2E)-N-(2-benzoyl-4-methylphenyl)-3-phenylprop-2-enamide is a member of the enamine class, characterized by a conjugated system that includes an amide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. The unique structural features of this compound suggest various interactions with biological targets, making it a subject of interest for further research.

Structural Characteristics

The molecular structure of this compound features a phenylpropene backbone with both benzoyl and methyl-substituted phenyl groups attached to the nitrogen atom of the amide. This arrangement is critical for its biological activity.

Structural Feature Description
Amide Group Contributes to hydrogen bonding and receptor interactions.
Aromatic Rings Enhance lipophilicity and facilitate binding to biological targets.
Conjugated System Increases stability and potential reactivity with enzymes.

Anti-inflammatory and Analgesic Properties

Computational studies and experimental assays have indicated that this compound may exhibit significant anti-inflammatory effects. The presence of aromatic rings is believed to enhance its interaction with cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation pathways.

In vitro assays have shown that the compound can reduce the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Further studies are needed to elucidate the exact mechanisms and confirm these findings in vivo.

Anticancer Potential

The anticancer properties of this compound have also been explored through molecular docking studies, which suggest that it may effectively bind to various cancer-related targets, including kinases involved in cell proliferation and survival. Preliminary data indicate that this compound can induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent against certain types of cancer.

Case Studies

Recent research has focused on similar compounds within the cinnamamide family, which share structural similarities with this compound:

  • S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568) :
    • Findings : Demonstrated anticonvulsant activity in various animal models.
    • Mechanism : The study revealed that structural modifications influenced its efficacy against seizures, suggesting a structure-activity relationship that may also apply to this compound .
  • Cinnamamide Derivatives :
    • Research : Several derivatives were evaluated for their anticonvulsant properties.
    • Results : Compounds exhibited activity in standard seizure tests, indicating that modifications in the phenyl ring could enhance biological activity .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Computational models predict favorable absorption and distribution characteristics; however, empirical data regarding metabolism and excretion are still required.

Toxicity evaluations indicate that similar compounds within the cinnamamide class exhibit low cytotoxicity at therapeutic concentrations, suggesting a potentially safe profile for this compound .

Q & A

Q. What are the standard synthetic routes for (2E)-N-(2-benzoyl-4-methylphenyl)-3-phenylprop-2-enamide?

  • Methodological Answer : The compound is typically synthesized via coupling reactions. For example, a modified Ullmann coupling or acid chloride-mediated amidation can be employed. In a representative protocol:

React 2-benzoyl-4-methylaniline with cinnamoyl chloride in dry dichloromethane under nitrogen.

Use a base like triethylamine to neutralize HCl byproducts.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Key challenges include regioselectivity and steric hindrance from the benzoyl group. Yield optimization often requires temperature control (0–5°C) and excess acylating agents .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SCXRD) : Resolve stereochemistry and confirm the (2E) configuration. Use SHELXL for refinement .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify aromatic proton environments (e.g., δ 7.2–8.1 ppm for benzoyl protons) and trans-alkene coupling (J=1516J = 15-16 Hz).
  • HPLC-PDA : Assess purity (>98%) with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How to design experiments evaluating anti-inflammatory activity of this compound?

  • Methodological Answer :
  • In vitro assays :
  • NF-κB inhibition : Use LPS-stimulated RAW 264.7 macrophages; measure luciferase reporter activity. Include prednisone as a positive control .
  • TNF-α suppression : ELISA quantification of cytokine levels.
  • Mechanistic studies :
  • Perform Western blotting for IκBα degradation and MAPK phosphorylation.
  • Note: Contradictions in mechanism (e.g., lack of IκBα/MAPK modulation) may require orthogonal assays like RNA-seq to identify alternative pathways .

Q. How to resolve discrepancies in reported bioactivity data across studies?

  • Methodological Answer :
  • Control variables : Check cell lines (e.g., primary vs. immortalized), solvent (DMSO concentration ≤0.1%), and endotoxin levels in reagents.
  • Orthogonal assays : If MIC values conflict, use time-kill assays (e.g., CFU counts over 24 hours) or biofilm disruption tests (crystal violet staining) .
  • Meta-analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance anti-staphylococcal activity) .

Q. What strategies guide structure-activity relationship (SAR) studies for this scaffold?

  • Methodological Answer :
  • Substituent variation : Modify the benzoyl or phenyl groups (e.g., halogenation, trifluoromethyl).
  • Bioisosteric replacement : Replace the amide with thioamide or sulfonamide groups.
  • Computational docking : Use AutoDock Vina to predict binding to targets like NF-κB or bacterial topoisomerases.

Table 1 : SAR Trends in N-Arylcinnamamides (Adapted from )

Substituent PositionFunctional GroupBioactivity (MIC, μM)
3,5-(CF₃)₂Trifluoromethyl22.27 (S. aureus)
3-ClChlorine27.38 (M. tuberculosis)
2,6-Br₂Bromine16.58 (B. sorokiniana)

Q. How to model hydrogen bonding and crystal packing for this compound?

  • Methodological Answer :
  • SCXRD analysis : Refine data with SHELXL; generate ORTEP diagrams using Olex2 or Mercury .
  • Graph-set analysis : Identify motifs (e.g., R₂²(8) rings from N–H···O bonds) using Etter’s rules .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking contributes 12–15% to crystal stability) .

Q. What methodologies assess synergistic effects with clinical antibiotics?

  • Methodological Answer :
  • Checkerboard assay : Combine with vancomycin or ciprofloxacin; calculate fractional inhibitory concentration (FIC) indices.
  • Time-kill kinetics : Monitor CFU reduction over 24 hours; synergy is indicated by ≥2-log decrease vs. individual agents .

Q. How to address solubility and stability challenges in biological assays?

  • Methodological Answer :
  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes).
  • Stability testing :
  • HPLC stability-indicating methods : Monitor degradation under UV light or pH stress.
  • DSC/TGA : Determine thermal stability (decomposition onset >200°C) .

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